4-(3-ethoxy-4-propoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with various functional groups such as ethoxy, propoxy, furan-2-ylmethyl, and hydroxyphenyl. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
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Formation of the Pyrrolo[3,4-c]pyrazole Core: : This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Introduction of Substituents: : The introduction of the ethoxy, propoxy, furan-2-ylmethyl, and hydroxyphenyl groups can be achieved through various substitution reactions. For example, the ethoxy and propoxy groups can be introduced via alkylation reactions using ethyl and propyl halides, respectively. The furan-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using furan-2-ylmethyl chloride. The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with altered functional groups.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the reduction of specific functional groups, such as the furan ring or the nitro group (if present).
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the ethoxy and propoxy groups can be replaced with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions may yield reduced derivatives with modified functional groups.
Scientific Research Applications
4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has a wide range of scientific research applications, including:
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
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Biology: : The compound may exhibit biological activity, making it of interest in the study of biochemical pathways and mechanisms. It can be used as a probe to investigate the interactions between small molecules and biological targets.
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Medicine: : The compound may have potential therapeutic applications. Its unique structure and functional groups may impart pharmacological activity, making it a candidate for drug development and screening.
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Industry: : The compound can be used in the development of new materials with specific properties. Its unique structure and functional groups may impart desirable physical and chemical properties to the materials.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one depends on its specific application and target. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Molecular Targets and Pathways Involved
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: The compound may bind to specific receptors, leading to changes in signal transduction pathways.
Nucleic Acids: The compound may interact with nucleic acids, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-ethoxy-4-methoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: This compound is similar in structure but has a methoxy group instead of a propoxy group.
4-(3-ethoxy-4-propoxyphenyl)-5-[(thiophen-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: This compound is similar in structure but has a thiophen-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
The uniqueness of 4-(3-ethoxy-4-propoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and its pyrrolo[3,4-c]pyrazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C27H27N3O5 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H27N3O5/c1-3-13-35-21-12-11-17(15-22(21)33-4-2)26-23-24(19-9-5-6-10-20(19)31)28-29-25(23)27(32)30(26)16-18-8-7-14-34-18/h5-12,14-15,26,31H,3-4,13,16H2,1-2H3,(H,28,29) |
InChI Key |
YZQUVEBCYWPTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OCC |
Origin of Product |
United States |
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